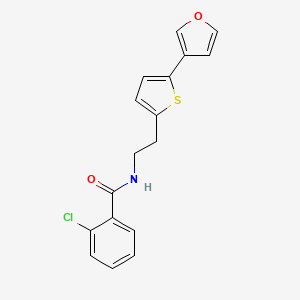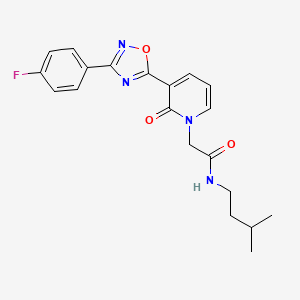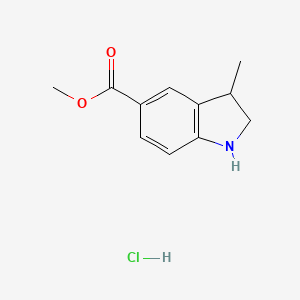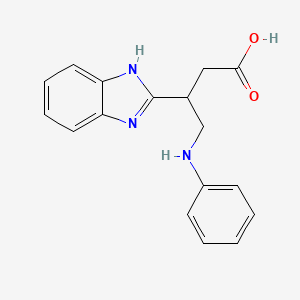![molecular formula C14H12Cl2N4OS B2987570 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol CAS No. 1383456-79-8](/img/structure/B2987570.png)
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichlorophenyl and sulfanyl groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a nucleophile.
Attachment of the Sulfanyl Group: This can be done via a thiolation reaction, where a thiol group is introduced to the molecule.
Final Functionalization: The ethyl group and hydroxyl group are introduced through alkylation and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group or the triazolopyrimidine core, potentially altering the compound’s electronic properties.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the dichlorophenyl group or triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action.
作用機序
The mechanism by which 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
- 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Propyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
Uniqueness
- Chemical Structure : The presence of the ethyl group at the 5-position of the triazolopyrimidine core distinguishes it from similar compounds.
- Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with biological targets.
- Applications : Its unique properties make it suitable for specific applications in medicinal chemistry and materials science that similar compounds may not be as effective in.
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-2-10-6-12(21)20-13(17-10)18-14(19-20)22-7-8-5-9(15)3-4-11(8)16/h3-6H,2,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJRGMHDXAPFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride](/img/structure/B2987488.png)
![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)
![N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2987492.png)

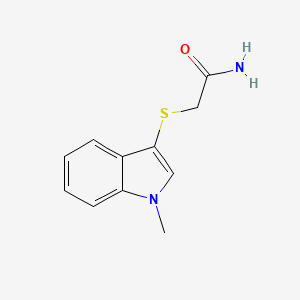
![1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2987496.png)
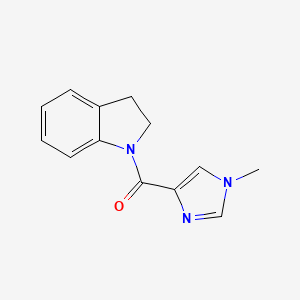
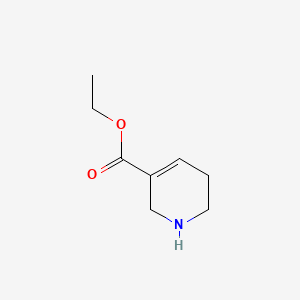
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2987500.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)
